molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No. B1265544
CAS RN: 951-97-3
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-Acetamido-4-nitrobenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored for the preparation of substituted nitrogenous heterocycles. These methods involve polymer-supported synthesis leading to various heterocyclic compounds, highlighting the versatility of nitrobenzoic acid derivatives in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamidobenzoic acid, has been characterized by X-ray diffraction, showing crystallization in the Orthorhombic crystal system. This detailed structural analysis provides insight into the molecular geometry and stabilization mechanisms, including hydrogen bonding, which are likely relevant to the structural understanding of 2-Acetamido-4-nitrobenzoic acid as well (Zhang Yun-chen, 2006).

Chemical Reactions and Properties

The reactivity of nitrobenzoic acid derivatives has been demonstrated in the synthesis of various heterocyclic compounds. For instance, derivatives have been utilized in the formation of benzimidazoles, benzotriazoles, and other cycles, showcasing the compound's role in the synthesis of pharmacologically significant structures (Kawase et al., 1971).

Physical Properties Analysis

The physical properties of nitrobenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding capabilities. These properties are crucial for understanding the compound's behavior in various chemical environments and for its application in materials science.

Chemical Properties Analysis

Chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and the ability to form salts or cocrystals, are significant for 2-Acetamido-4-nitrobenzoic acid. Studies on similar compounds, such as 2-Chloro-4-nitrobenzoic acid, have shown the importance of supramolecular synthons in the formation of molecular salts and cocrystals, indicating the compound's versatility in forming diverse molecular architectures (Oruganti et al., 2017).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Studies have demonstrated the use of 2-Acetamido-4-nitrobenzoic acid in chemical synthesis, particularly in the formation of various derivatives. For instance, Yamamoto et al. (1965) explored the preparation of N-acyl derivatives, highlighting the chemical's versatility in synthesizing different compounds (Yamamoto, Miyashita, & Tsukamoto, 1965).

Solvent Effect Study

The behavior of 2-Acetamido-4-nitrobenzoic acid in different solvents has been investigated, providing insights into its chemical properties. Niazi and Ali (1990) studied the dissociation of nitrobenzoic acids in acetonitrile-water mixtures, revealing how solvent composition impacts its dissociation and conductivity (Niazi & Ali, 1990).

Synthesis of Colorimetric and Fluorescent Probes

The compound is also used in the synthesis of colorimetric and fluorescent probes. For example, Corrie and Craik (1994) discussed the synthesis of isomeric acetamido acids for creating acetamidorhodamines, which are important in developing fluorescent probes (Corrie & Craik, 1994).

Investigating Antibody-Catalyzed Reactions

Lewis et al. (1991) utilized derivatives of 2-acetamido-1,5-napthalenedisulfonate, which shares a similar functional group with 2-Acetamido-4-nitrobenzoic acid, to study antibody-catalyzed reactions. This research offers insights into solvent effects in enzyme-catalyzed reactions and aids in developing antibody catalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).

Analysis of Solute Transfer and Solubility

Hart et al. (2015) explored solute transfer into 2-ethoxyethanol from water and the gas phase, which includes the study of various nitrobenzoic acids. Their findings provide crucial information on the solubility behavior and interactions of such compounds (Hart et al., 2015).

Exploring Molecular Salts and Cocrystals

The study of molecular salts and cocrystals of 2-Acetamido-4-nitrobenzoic acid, as investigated by Oruganti et al. (2017), helps understand the crystal engineering aspects of such compounds, which is crucial for pharmaceutical and material science applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

properties

IUPAC Name

2-acetamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHLMVCNPUEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061346
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Acetamido-4-nitrobenzoic acid

CAS RN

951-97-3
Record name 2-(Acetylamino)-4-nitrobenzoic acid
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Record name 2-(Acetylamino)-4-nitrobenzoic acid
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H NAKAYAMA, M NOZAWA… - Chemical and …, 1979 - jstage.jst.go.jp
… (ii) Form 2a: 2a was transformed by treatment with A020 as usual into 2—acetamido—4—nitrobenzoic acid; pale yellow needles from AcOEt, mp 214.5A2l5.5 (dee.) (lit.,2) mp 215). …
Number of citations: 16 www.jstage.jst.go.jp
M Stiles, RG Miller, U Burckhardt - Journal of the American …, 1963 - ACS Publications
… obtained by the hydrolysis of 2-acetamido-4-nitrobenzoic acid (Aldrich). The infrared spectrum (Nujol) exhibited a sharp peak at 2310 cm.-1 and broader peaks at 1645 and 1605 cm.'1. …
Number of citations: 170 pubs.acs.org
C Duangjan - 2018 - kb.psu.ac.th
… to provide a yellow solid of 2-acetamido-4-nitrobenzoic acid (c) in 1,058.8 mg (47% yield). … To a solution of 2acetamido-4-nitrobenzoic acid (c) (1,000 mg, 4.46 mmol) in 20% v/v HCl (…
Number of citations: 0 kb.psu.ac.th
BL Goodwin - 2004 - books.google.com
Understanding the biotransformations of aromatic compounds and how they metabolize in animals, plants, and microbes, is central to the applications in a wide range of industries, such …
Number of citations: 15 books.google.com
A GALLENKAMP - pubs.rsc.org
-С р. -с с о -о —алий оршОлнг fhe Unicara SP. 100 Infrared Spectrometer provides a complete answer to the chemist's most exacting demands with exceptional speed, resolution and …
Number of citations: 0 pubs.rsc.org

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